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molecular formula C9H7NO6 B8373650 Methyl 5-nitro-1,3-benzodioxole-2-carboxylate

Methyl 5-nitro-1,3-benzodioxole-2-carboxylate

Cat. No. B8373650
M. Wt: 225.15 g/mol
InChI Key: SCMWMQCZOIMGKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07893259B2

Procedure details

31.0 g of 4-nitrocatechol was added to 17.6 g of 60% NaH in suspension in 300 ml of DMF over 1 hour, with cooling to keep the temperature below 30° C. Stirring was continued for 15 minutes then 104 ml of methyl dichloroacetate was added over 1 hour, and stirring was continued for 4 hours at 90° C. The reaction medium was poured over a mixture of 2 liters of ice/water then extracted 4 times with 400 ml of AcOEt. The combined organic phases were washed once with a saturated NaCl solution then dried and concentrated under vacuum (DMF evaporated off). The residue was taken up in a AcOEt/H20 mixture and the pH was brought to 8.6 using Na2CO3; the organic phase was decanted, washed with saturated NaHCO3, H2O, 5% KHSO4/K2SO4, H2O, saturated NaCl then dried and vacuum evaporated; a semi-solid residue was obtained which was taken up then triturated in heptane to produce a solid.
Quantity
31 g
Type
reactant
Reaction Step One
Name
Quantity
17.6 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
104 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
2 L
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([OH:11])[C:7](=[CH:9][CH:10]=1)[OH:8])([O-:3])=[O:2].[H-].[Na+].Cl[CH:15](Cl)[C:16]([O:18][CH3:19])=[O:17]>CN(C=O)C>[N+:1]([C:4]1[CH:10]=[CH:9][C:7]2[O:8][CH:15]([C:16]([O:18][CH3:19])=[O:17])[O:11][C:6]=2[CH:5]=1)([O-:3])=[O:2] |f:1.2|

Inputs

Step One
Name
Quantity
31 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C(O)=CC1)O
Name
Quantity
17.6 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
300 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
104 mL
Type
reactant
Smiles
ClC(C(=O)OC)Cl
Step Three
Name
ice water
Quantity
2 L
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with cooling
CUSTOM
Type
CUSTOM
Details
the temperature below 30° C
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued for 4 hours at 90° C
Duration
4 h
EXTRACTION
Type
EXTRACTION
Details
then extracted 4 times with 400 ml of AcOEt
WASH
Type
WASH
Details
The combined organic phases were washed once with a saturated NaCl solution
CUSTOM
Type
CUSTOM
Details
then dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum (DMF evaporated off)
CUSTOM
Type
CUSTOM
Details
the organic phase was decanted
WASH
Type
WASH
Details
washed with saturated NaHCO3, H2O, 5% KHSO4/K2SO4, H2O, saturated NaCl
CUSTOM
Type
CUSTOM
Details
then dried
CUSTOM
Type
CUSTOM
Details
vacuum evaporated
CUSTOM
Type
CUSTOM
Details
a semi-solid residue was obtained which
CUSTOM
Type
CUSTOM
Details
was taken up then triturated in heptane
CUSTOM
Type
CUSTOM
Details
to produce a solid

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
[N+](=O)([O-])C1=CC2=C(OC(O2)C(=O)OC)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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